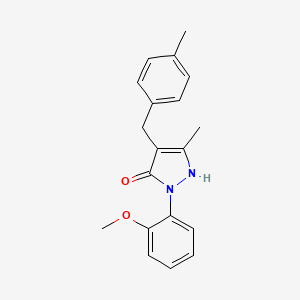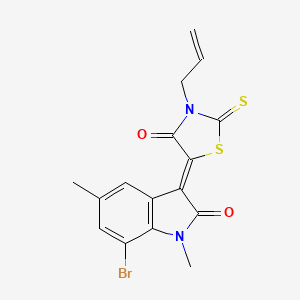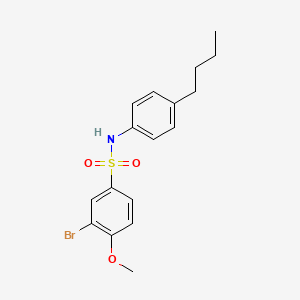![molecular formula C18H19N5O3 B4540345 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide](/img/structure/B4540345.png)
2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide often involves multi-step reactions that include the formation of tetrazole rings, amidation processes, and the introduction of substituents to achieve the desired molecular architecture. For instance, a study on the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs highlights similar synthesis routes that could be applicable, focusing on the selectivity and potency enhancements of the compounds through structural modifications (Shukla et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide is often characterized using techniques such as X-ray crystallography, NMR (Nuclear Magnetic Resonance), and IR (Infrared) spectroscopy. These methods provide detailed insights into the compound's geometry, bond lengths, angles, and overall molecular conformation. For example, the crystal structure and molecular docking studies of tetrazole derivatives provide a foundation for understanding the 3D arrangement and potential receptor interactions of such molecules (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving tetrazole compounds often explore their reactivity under various conditions, including cycloaddition reactions, substitutions, and transformations relevant to pharmaceutical synthesis. The pharmacophore hybridization approach, for instance, illustrates the design and synthesis of hybrid molecules that incorporate tetrazole and other functional groups to achieve desired biological activities (Yushyn et al., 2022).
Physical Properties Analysis
The physical properties of compounds like 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide, including melting points, solubility, and stability, are crucial for their application in various fields. Studies often focus on modifications that can enhance these properties, such as altering solubility to improve bioavailability for pharmaceutical applications (Mohammadi-Farani et al., 2014).
Chemical Properties Analysis
The chemical properties analysis involves understanding the reactivity of the compound with other chemicals, its potential as a catalyst, and its behavior under different chemical conditions. This includes exploring the compound's functional groups, potential for hydrogen bonding, and its role in synthesis reactions. The synthesis and evaluation of various derivatives highlight the compound's versatility and potential for modification to achieve specific chemical properties (Srivani et al., 2018).
Wissenschaftliche Forschungsanwendungen
Analog Compound Research Applications
Glutaminase Inhibition
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds with similar structures to the one , have been evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, demonstrated similar potency and better solubility compared to BPTES and showed promise in attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).
Anticonvulsant Activity
Research on omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives, which share structural motifs with the compound of interest, revealed their anticonvulsant activities against seizures induced by maximal electroshock (MES). The study identified compounds with significant anticonvulsant potential, highlighting the importance of specific functional groups in enhancing biological activity (Aktürk et al., 2002).
Herbicide and Safener Metabolism
The metabolism of chloroacetamide herbicides and their safeners in human and rat liver microsomes has been extensively studied, providing insights into the metabolic pathways and potential toxicological profiles of such compounds. This research could offer a foundational understanding relevant to assessing the environmental and health impacts of related acetamide compounds (Coleman et al., 2000).
Antimicrobial and Antioxidant Studies
Lignan conjugates, including ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies underscore the potential of specific functional groups in enhancing the bioactivity of compounds, which could be relevant for designing new drugs or agrochemicals (Raghavendra et al., 2016).
Eigenschaften
IUPAC Name |
2-[5-(3-ethoxy-4-methoxyphenyl)tetrazol-2-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-3-26-16-11-13(9-10-15(16)25-2)18-20-22-23(21-18)12-17(24)19-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSNQEWPYIMFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-ethyl-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-phenylacetamide](/img/structure/B4540262.png)
![4-butyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4540263.png)
![ethyl 4-[({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4540270.png)
![ethyl 2-({[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4540273.png)
![N~2~-(4-chlorophenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4540281.png)
![7-(2-chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4540285.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B4540303.png)
![5-{[(2-methylbenzyl)thio]methyl}-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4540308.png)


![N-(2-fluorophenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4540333.png)
![N-(6-tert-butyl-3-{[(2-chloro-5-nitrophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4540351.png)
![6-{4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4540358.png)